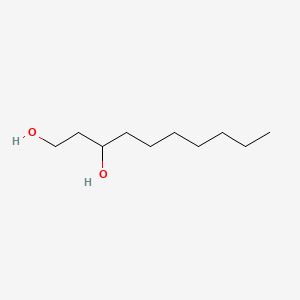

1,3-Decanediol

Description

Structure

3D Structure

Properties

CAS No. |

6071-27-8 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

decane-1,3-diol |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3 |

InChI Key |

ANWMPOLHSRXCNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCO)O |

Origin of Product |

United States |

Synthesis Methodologies for 1,3 Decanediol

Chemoenzymatic Approaches for 1,3-Diol Production

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering powerful routes to complex molecules like 1,3-diols.

Enzymatic processes are highly valued for their ability to catalyze reactions with high stereoselectivity under mild conditions. frontiersin.orgrsc.org Dihydrodiol dehydrogenase, for instance, catalyzes the oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols. nih.gov While not directly involving 1,3-decanediol, this highlights the potential of enzymes in diol transformations.

One-pot chemoenzymatic methods have been developed for the synthesis of chiral 1,3-diols. nih.gov These processes can involve an initial enantioselective aldol (B89426) reaction catalyzed by a chiral metal complex, followed by enzymatic reduction of the resulting aldol product. nih.gov By selecting the appropriate chiral catalyst and oxidoreductase, it is possible to produce all four stereoisomers of a 1,3-diol. nih.gov The use of whole-cell biocatalysts in the regio- and stereoselective reduction of 1,3-aryldiketones has yielded β-hydroxyketones and 1,3-diols with high yields (up to 95%) and enantiomeric excesses (up to 96%). rsc.orguniba.it

Lipases are another class of enzymes utilized in the stereoselective synthesis of diol derivatives. For example, immobilized lipoprotein lipase (B570770) from Pseudomonas sp. has been used in the enzymatic acetylation of N-Cbz-2-alkyl-2-aminopropane-1,3-diols, achieving up to 98% enantiomeric excess. benthamopenarchives.com

The following table summarizes key findings in the chemoenzymatic synthesis of chiral diols:

| Product Type | Biocatalyst/Method | Yield/Enantiomeric Excess (ee) | Reference |

| β-hydroxyketones/1,3-diols | Whole cell microorganisms | Up to 95% yield, up to 96% ee | rsc.orguniba.it |

| (R)-N-Cbz-2-alkyl-2-amino-3-hydroxypropyl acetates | Immobilized lipoprotein lipase | Up to 98% ee | benthamopenarchives.com |

| Chiral 1,3-diols | Chiral Zn2+ complex and oxidoreductases | All four stereoisomers accessible | nih.gov |

Whole-cell biotransformation harnesses the entire metabolic machinery of microorganisms, offering advantages like cofactor regeneration and the ability to perform multi-step reactions. frontiersin.org These systems have been effectively used for the synthesis of long-chain α,ω-diols from corresponding alkanes or fatty acids. mdpi.com

For instance, recombinant Escherichia coli expressing cytochrome P450 monooxygenases (CYPs) have been engineered to produce α,ω-alkanediols. The CYP153A family of enzymes is particularly noted for its ability to hydroxylate the terminal carbon of medium and long-chain alkanes. frontiersin.org In a study involving the biotransformation of 1-decanol (B1670082) using an engineered CYP153A33, the production of 1,10-decanediol (B1670011) was observed. frontiersin.orgresearchgate.net While this is an α,ω-diol, the methodology demonstrates the potential of whole-cell systems for functionalizing long-chain alkanes.

Another approach involves a two-step enzymatic cascade where a CYP153A monooxygenase first produces an ω-hydroxy fatty acid from a fatty acid, which is then reduced to the corresponding α,ω-diol by a carboxylic acid reductase. mdpi.com

The table below outlines results from whole-cell biotransformation for diol production:

| Substrate | Biocatalyst System | Product | Key Finding | Reference |

| 1-Decanol | E. coli expressing CYP153A33 | 1,10-decanediol | Demonstrates hydroxylation of long-chain alcohols. | frontiersin.orgresearchgate.net |

| Dodecanoic acid | E. coli with CYP153A33 and MmCAR | 1,12-dodecanediol | Two-step enzymatic cascade for α,ω-diol synthesis. | mdpi.com |

Enzymatic Biotransformation and Stereoselective Synthesis of Diols

Development of Novel Synthetic Routes and Process Optimization for this compound

The synthesis of 1,3-diols, such as this compound, is of significant interest in organic chemistry due to this structural motif's prevalence in many natural products and pharmacologically active molecules. rsc.org The development of novel synthetic methodologies has increasingly focused on achieving high stereoselectivity, improving efficiency, and employing sustainable practices through biocatalysis and one-pot cascade reactions. rsc.orgnih.gov Key advancements have been made in the catalytic reduction of β-hydroxy ketones, chemoenzymatic cascades, and asymmetric C-C bond-forming reactions like the Prins reaction.

Catalytic Hydrogenation of β-Hydroxy Ketones

A primary route to 1,3-diols involves the stereoselective reduction of β-hydroxy ketones. These precursors can be synthesized via methods like the aldol condensation. For this compound, this would involve the reaction of heptanal (B48729) with an acetone (B3395972) equivalent, followed by further steps to yield the corresponding β-hydroxy ketone, 1-hydroxydecan-3-one. The crucial step is the subsequent diastereoselective reduction of the ketone functionality.

Recent research has identified novel catalyst systems that offer high efficiency and selectivity. An economical and effective method utilizes a catalyst generated in situ from ruthenium(III) chloride (RuCl₃) and triphenylphosphine (B44618) (PPh₃). acs.orgresearchgate.net This system has proven effective for the hydrogenation of various enantioenriched β-hydroxy ketones to produce anti-1,3-diols with high diastereoselectivity and good yields. acs.org This approach presents a valuable alternative to traditional organoboron reagents. researchgate.netresearchgate.net

The table below summarizes the performance of the RuCl₃/PPh₃ catalytic system in the hydrogenation of a representative β-hydroxy ketone.

| Catalyst System | Substrate | Product | Diastereomeric Ratio (anti:syn) | Yield | Reference |

|---|---|---|---|---|---|

| RuCl₃ / PPh₃ | (R)-3-hydroxy-1,3-diphenylpropan-1-one | (1R,3R)-1,3-diphenylpropane-1,3-diol | 96:4 | 89% | acs.org |

| RuCl₃ / PCy₃ | (R)-3-hydroxy-1,3-diphenylpropan-1-one | (1R,3S)-1,3-diphenylpropane-1,3-diol | 25:75 | 91% | acs.org |

Process optimization has also heavily incorporated biocatalysis. The use of ketoreductases (KREDs) and aldo-keto reductases (AKRs) from various microorganisms offers a green and highly selective pathway for reducing β-hydroxy aldehydes and ketones. nih.govasm.orgresearchgate.net For instance, research on the biosynthesis of 1,3-butanediol (B41344) identified several AKRs with high activity for the reduction of the precursor 3-hydroxybutanal. asm.org This biocatalytic approach can be directly applied to the synthesis of this compound from 3-hydroxydecanal, offering high enantiomeric purity under mild reaction conditions.

Chemoenzymatic and Biocatalytic Cascade Reactions

Modern synthetic strategies increasingly favor cascade reactions, where multiple transformations occur in a single pot without the isolation of intermediates. This approach enhances efficiency and reduces waste. rsc.org A novel strategy for synthesizing enantiomerically pure 1,3-diols combines an organocatalyzed asymmetric aldol reaction with a biocatalytic reduction. nih.govacs.org

In this approach, a new proline-derived organocatalyst, in the presence of an additive like copper(II) triflate (Cu(OTf)₂), is used to synthesize chiral β-hydroxy ketones with excellent enantiomeric excess (>99% ee). acs.org The resulting keto-alcohol is then reduced in the same pot using a biocatalyst, such as the yeast Rhodotorula rubra, to yield the corresponding anti-1,3-diol with high diastereomeric and enantiomeric purity. nih.gov

The table below details the results from a chemo- and biocatalytic cascade synthesis of representative chiral 1,3-diols.

| Aldehyde Substrate | Ketone Substrate | Biocatalyst for Reduction | Final Diol Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | Rhodotorula rubra | (1S,2S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-ol | >99% (anti) | >99% | nih.gov |

| Benzaldehyde | Cyclohexanone | Rhodotorula rubra | (1S,2S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-ol | >99% (anti) | >99% | nih.gov |

Asymmetric Prins Reaction

The Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, is a powerful tool for forming C-C bonds and accessing 1,3-diols. wikipedia.org Traditionally, achieving high enantioselectivity in intermolecular Prins reactions has been challenging. However, novel developments in catalysis have overcome this limitation.

A significant advancement is the use of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts. mpg.deacs.org This methodology facilitates a highly enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde (a source of formaldehyde) to produce chiral 1,3-dioxanes. mpg.deacs.orgresearchgate.net These 1,3-dioxanes are stable intermediates that can be readily hydrolyzed to yield the corresponding optically active 1,3-diols. mpg.deacs.org This route is particularly valuable as it constructs the 1,3-diol skeleton with high stereocontrol from simple, readily available alkenes. For this compound, a similar strategy could potentially be employed starting from 1-nonene.

Computational and isotopic labeling studies suggest that the reaction proceeds through a concerted, highly asynchronous mechanism, where the chiral catalyst controls the facial selectivity of the olefin's attack on an activated formaldehyde (B43269) oligomer. mpg.deacs.org

The table below presents findings from the iIDP-catalyzed asymmetric Prins reaction.

| Catalyst | Olefin Substrate | Aldehyde Source | Product (1,3-Dioxane) Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| iIDP Brønsted Acid | Styrene | Paraformaldehyde | 85% | 90% | mpg.deacs.org |

| iIDP Brønsted Acid | 4-Chlorostyrene | Paraformaldehyde | 84% | 93% | mpg.deacs.org |

Advanced Chemical Transformations and Derivatization of 1,3 Decanediol

Polymerization Applications of 1,3-Decanediol

The unique structure of this compound, featuring hydroxyl groups at the 1 and 3 positions, allows for its use as a monomer in various polymerization reactions, leading to polymers with distinct properties.

Integration as Monomers in Polyester (B1180765) Synthesis

This compound can be integrated into polyester chains through polycondensation reactions with dicarboxylic acids. While direct research on this compound in this specific context is limited, the behavior of similar diols, such as 1,10-decanediol (B1670011), provides valuable insights. For instance, the enzymatic polymerization of dicarboxylic acids with various diols, including 1,10-decanediol, has been shown to produce polyesters. researchgate.netnih.govnih.govmdpi.com The reactivity in these polycondensation reactions is influenced by the chain length of the diol. rsc.org

The synthesis of polyesters often involves a two-step melt polycondensation process. researchgate.netresearchgate.net For example, bio-based polyesters have been synthesized from 1,10-decanediol and dimethyl terephthalate (B1205515) (DMT) or 2,6-naphthalene dicarboxylic acid (NDCA). researchgate.netresearchgate.net The resulting polyesters, such as poly(decamethylene terephthalate) (PDT) and poly(decamethylene 2,6-naphthalate) (PDN), are semi-crystalline polymers with distinct thermal properties. researchgate.net

Enzymatic catalysis, often utilizing lipases like Candida antarctica lipase (B570770) B (CALB), presents a green alternative for polyester synthesis. researchgate.netrsc.orgunits.it These reactions can be performed under milder conditions and offer high selectivity. csic.es For example, CALB has been used in the polycondensation of dimethyl 2,5-furandicarboxylate with diols of varying chain lengths. mdpi.comwur.nl

Copolymerization Strategies with Bio-based Comonomers

This compound is a promising candidate for copolymerization with a variety of bio-based comonomers to produce sustainable and biodegradable polyesters. Research on analogous diols demonstrates the feasibility and advantages of this approach. For instance, copolyesters have been synthesized using 1,10-decanediol with bio-derived monomers like 2,5-furandicarboxylic acid (FDCA) and isosorbide (B1672297). mdpi.commdpi.com The incorporation of such comonomers can significantly enhance the thermal and mechanical properties of the resulting polymers. mdpi.commdpi.com

A study on branched poly(butylene succinate) (PBS) copolymers synthesized from 1,4-butanediol, 1,2-decanediol (B1670173), and succinic acid showed that the introduction of the branched diol influenced the thermal and crystallization properties. researchgate.net Specifically, as the content of the decanediol comonomer increased, the glass transition temperature and melting point of the copolymers decreased. researchgate.net

Enzymatic copolymerization offers a versatile method for creating copolyesters with tailored properties. For example, the enzymatic copolymerization of dimethyl 2,5-furandicarboxylate with 2,5-bis(hydroxymethyl)furan and 1,10-decanediol has been successfully demonstrated. rsc.org

Synthesis of Polycarbonates and Polyurethanes Utilizing Decanediols

Decanediols, including 1,10-decanediol as a proxy for this compound, are valuable monomers for the synthesis of polycarbonates and polyurethanes.

Polycarbonates: Aliphatic polycarbonates can be synthesized from diols and a carbonate source like dimethyl carbonate (DMC). icevirtuallibrary.com A one-pot synthesis method involves the carbonylation of the diol with excess DMC, followed by melt polymerization. icevirtuallibrary.com This process has been used to create polydecylene carbonates from 1,10-decanediol with good yields and high molecular weights. icevirtuallibrary.com The copolymerization of 1,10-decanediol with isosorbide and diphenyl carbonate (DPC) has been shown to produce bio-based poly(decanediol-co-isosorbide carbonate)s (PDICs) with tunable properties. acs.org The molecular weight and yield of these copolycarbonates tend to increase with a higher content of 1,10-decanediol. acs.org Another approach involves the polycondensation of diols, dihalides, and CO2 in the presence of a cesium carbonate catalyst. rsc.org

Polyurethanes: Polyurethanes are typically synthesized from a diol, a diisocyanate, and a chain extender. mdpi.com The properties of the resulting polyurethane are highly dependent on the structure of the diol. For instance, a polyurethane based on 1,10-decanediol polycarbonate exhibited low modulus and high tensile strength. researchgate.net Bio-based diisocyanates have been reacted with 1,10-decanediol to create poly(ether urethane)s. google.com Furthermore, novel fluorinated polyurethanes have been synthesized using 1H,1H,10H,10H-perfluor-1,10-decanediol as a chain extender, resulting in polymers with enhanced thermal stability and specific mechanical properties. mdpi.comresearchgate.net

Esterification and Etherification Reactions of this compound

The hydroxyl groups of this compound can readily undergo esterification and etherification, leading to a wide range of derivatives with diverse applications.

Esterification: The esterification of diols is a fundamental reaction for producing esters used in various industries. Enzymatic esterification, in particular, has gained attention as a sustainable method. For example, the enzymatic esterification of 2-methylpentanoic acid with 1,10-decanediol has been studied for the synthesis of a novel biolubricant, decane-1,10-diyl bis(2-methylpentanoate). nih.govresearchgate.netnih.gov This reaction, catalyzed by Lipozyme® 435, was optimized for temperature and substrate molar ratio to achieve high conversion rates. nih.govresearchgate.net The resulting diester exhibited a high viscosity index, making it suitable for use as a biolubricant at extreme temperatures. nih.govnih.gov

Etherification: While specific examples of etherification of this compound are not extensively documented in the provided context, the principles of ether synthesis are well-established. The hydroxyl groups of the diol can react with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) to form ethers. This functionalization can be used to modify the polarity and reactivity of the molecule for specific applications.

Functionalization for Specialty Chemical Development (e.g., Biolubricants)

The functionalization of this compound through reactions like esterification is a key strategy for developing high-value specialty chemicals, most notably biolubricants.

Biolubricants derived from renewable resources are gaining importance as environmentally friendly alternatives to mineral oil-based lubricants. The synthesis of diesters from diols and fatty acids is a common approach to produce biolubricants with desirable properties, such as high viscosity index and good oxidative stability. csic.es

The enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate) from 1,10-decanediol and 2-methylpentanoic acid serves as a prime example. nih.govresearchgate.netnih.gov The branched nature of the acid contributes to the low-temperature fluidity of the resulting ester. nih.govnih.gov The process was optimized to be solvent-free, aligning with the principles of green chemistry. nih.govresearchgate.net The product, a novel diester, demonstrated a viscosity index of 210, indicating its potential for high-performance lubricant applications. nih.govnih.gov

Formation of Cyclic and Heterocyclic Derivatives Involving 1,3-Diol Motifs

The 1,3-diol motif in this compound allows for the formation of various cyclic and heterocyclic derivatives, such as acetals and ketals. These reactions are typically acid-catalyzed and involve the reaction of the diol with an aldehyde or a ketone, respectively.

The formation of six-membered cyclic acetals or ketals from 1,3-diols is a well-known transformation in organic synthesis. These cyclic structures can serve as protecting groups for the diol functionality or as building blocks for more complex molecules. For instance, the reaction of a 1,3-diol with an aldehyde in the presence of an acid catalyst will yield a 1,3-dioxane (B1201747) derivative.

While direct examples involving this compound are not prevalent in the provided search results, the synthesis of polyacetals from other diols, such as 1,10-decanediol, has been reported. rsc.org This suggests the potential for this compound to be used in the formation of both small cyclic molecules and polymeric structures containing acetal (B89532) linkages. The synthesis of cyclic carbonates from 1,3-diols and CO2 also represents a relevant transformation, leading to valuable monomers for polycarbonate synthesis. mdpi.com

Mechanistic and Kinetic Investigations of Reactions Involving 1,3 Decanediol

Reaction Pathway Elucidation in 1,3-Diol Synthesis

The synthesis of 1,3-diols, including 1,3-decanediol, is a fundamental process in organic chemistry, with several established reaction pathways. These routes are often designed to control the stereochemistry at the two hydroxyl-bearing carbons.

A prominent and highly developed strategy for synthesizing chiral 1,3-diols involves a two-step asymmetric reaction sequence. nih.gov This method first employs an asymmetric aldol (B89426) reaction to create a chiral 1,3-keto alcohol, followed by a stereoselective reduction of the ketone. For instance, a proline-derived organocatalyst, in conjunction with a copper(II) triflate (Cu(OTf)₂) additive, has been used to catalyze the aldol reaction between a ketone (like cyclohexanone) and various aldehydes. acs.org The proposed mechanism for this step involves the formation of an enamine intermediate from the ketone and the proline-derived catalyst. The copper complex coordinates with the catalyst, creating a specific chiral environment that directs the approach of the aldehyde to one face of the enamine, ensuring high enantioselectivity. acs.org

Following the aldol addition, the resulting chiral β-hydroxy ketone is reduced to the 1,3-diol. Asymmetric reduction using chiral oxazaborolidine reagents, such as Corey-Bakshi-Shibata (CBS) catalysts, can produce the final 1,3-diol with high diastereomeric and enantiomeric purity. nih.gov Alternatively, a simple reduction with a reagent like lithium aluminum hydride (LiAlH₄) can yield the diol, preserving the stereocenter established in the aldol step. sctunisie.org

Other significant pathways to 1,3-diols include:

Aldol-Tishchenko Reaction: This reaction combines an aldol addition with a subsequent Tishchenko reduction in a tandem sequence to produce mono-protected 1,3-diols with three contiguous stereocenters. chemrxiv.org

Chromium-Catalyzed Allylation: An enantioselective method using a chiral chromium catalyst can synthesize protected 1,3-diols from the reaction of aldehydes with protected (E)-4-bromobut-2-en-1-ol. rhhz.net

Hydration of α,β-Unsaturated Ketones: This industrial method involves the hydration of unsaturated ketones followed by hydrogenation to yield 1,3-diols. wikipedia.org

Rhodium-Catalyzed Hydrosilylation: Allylic alcohols can be converted to 1,3-diols via intramolecular hydrosilylation using a silane (B1218182) protecting group, followed by oxidative cleavage. Radical trapping studies suggest this mechanism proceeds through silyl (B83357) radical intermediates. researchgate.net

| Aldehyde Reactant | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | Proline-derivative 3g + Cu(OTf)₂ | 99 | 98 | 97:3 |

| p-Chlorobenzaldehyde | Proline-derivative 3g + Cu(OTf)₂ | 95 | 97 | 95:5 |

| Benzaldehyde | Proline-derivative 3g + Cu(OTf)₂ | 85 | 96 | 94:6 |

| p-Methylbenzaldehyde | Proline-derivative 3g + Cu(OTf)₂ | 80 | 95 | 95:5 |

Catalytic Mechanisms in Decanediol Transformations (e.g., Organometallic Catalysis, Biocatalysis)

Once formed, this compound can undergo various transformations catalyzed by both organometallic complexes and enzymes. These catalytic systems enable conversions to a range of valuable chemicals.

Organometallic Catalysis

Organometallic catalysts are effective for a variety of diol transformations, including oxidation, hydrogenolysis, and polymerization.

Oxidation: The kinetics of the oxidation of non-vicinal diols like propane-1,3-diol by potassium permanganate (B83412) (KMnO₄) have been investigated. ajchem-a.comajchem-a.com The reaction follows first-order kinetics with respect to both the diol and the permanganate. ajchem-a.comrsc.org The proposed mechanism involves the formation of an intermediate complex between the diol and the oxidant, which then decomposes in a rate-determining step to yield a hydroxycarbonyl (B1239141) compound. ajchem-a.comrsc.org For propane-1,3-diol, the product is 3-hydroxy-propanal. ajchem-a.com The negative entropy of activation suggests an ordered transition state. ajchem-a.com

Hydrogenolysis and Deoxygenation: Iridium pincer complexes can catalyze the hydrogenolysis of diols to alcohols. acs.org For vicinal diols, such as 1,2-propanediol, this yields propanol. The active catalyst is proposed to be an iridium-carbonyl species formed by the decarbonylation of the diol substrate. acs.org While this specific mechanism applies to 1,2-diols, related iridium systems are used for the deoxygenation of various alcohols.

Polymerization: Lipase-catalyzed polymerization of diols, including 1,10-decanediol (B1670011), with dicarboxylic acid derivatives like dimethyl 2,5-furandicarboxylate has been studied. mdpi.com These reactions are typically performed at elevated temperatures (80–140 °C) and produce polyesters. The efficiency of these enzymatic polymerizations is often better for diols with longer carbon chains. mdpi.com

Biocatalysis

Biocatalysis offers a green and highly selective alternative for transforming diols. Enzymes like lipases, dehydrogenases, and transaminases are employed in these processes.

Enzymatic Polymerization: Lipases, such as Novozyme 435, are widely used to catalyze the synthesis of polyesters from diols and diesters. mdpi.comwur.nl The reaction proceeds through an acyl-enzyme intermediate. This method has been applied to a range of diols, including 1,3-propanediol (B51772) and 1,10-decanediol, to create new biodegradable polymers. mdpi.comwur.nl

Hydrogen-Borrowing Cascades: Multi-enzyme cascades can convert diols into other valuable functional groups, such as amines. In a "hydrogen-borrowing" cascade, an alcohol dehydrogenase (ADH) first oxidizes the diol to an intermediate aldehyde or ketone. A second enzyme, such as a transaminase, then converts the intermediate into an amine. acs.org This redox-neutral process has been successfully applied to the double amination of long-chain diols like 1,10-decanediol, converting it to the corresponding diamine, a precursor for polyamides, with a 70% isolated yield on a preparative scale. acs.orgacs.org

Combined Chemo- and Biocatalysis: Hybrid processes that combine enzymatic and organometallic steps are emerging. In one example, a lyase converts an aldehyde to a 2-hydroxy ketone, which is then hydrogenated by a ruthenium catalyst to a vicinal diol (e.g., 5,6-decanediol). researchgate.netresearchgate.net This diol can be further transformed into a cyclic acetal (B89532) (1,3-dioxolane) using the same organometallic catalyst. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| ΔH# (kJ mol-1) | 24.98 |

| ΔS# (kJ K-1 mol-1) | -0.22 |

| ΔG# (kJ mol-1) | 90.50 |

Structure-Reactivity Relationships of 1,3-Diols in Organic Transformations

The reactivity of 1,3-diols is intrinsically linked to their structure, including chain length, steric hindrance, and the relative stereochemistry of the hydroxyl groups.

The spatial arrangement of the two hydroxyl groups in a 1,3-diol is crucial for its interactions and reactivity. For example, in the kinetic resolution of acyclic anti-1,3-diols via copper-catalyzed dehydrogenative silylation, the catalyst must differentiate between the two hydroxyl groups. acs.org The selectivity of this monofunctionalization is highly dependent on the structure of the hydrosilane reagent used. acs.org This highlights the subtle interplay between the diol's conformation and the catalyst's structure.

The distance between the hydroxyl groups also plays a significant role in reactivity. In the synthesis of polyesters from diols, it has been observed that diols with a higher number of carbons between the alcohol groups can lead to different polymer structures compared to shorter-chain diols. For example, ruthenium-catalyzed polymerization of shorter diols like 1,3-propanediol can form polyesterethers, while longer α,ω-diols like 1,10-decanediol tend to form polyesters under similar conditions.

Furthermore, the ability of 1,3-diols to form cyclic structures, such as acetals with aldehydes or ketones, is a key aspect of their reactivity. wikipedia.org This reaction is often used to protect the diol functionality during multi-step syntheses. The transformation of 1,3-dioxanes (cyclic acetals of 1,3-diols) on platinum catalysts can lead to isomerization, hydrogenolysis to regenerate the diol, or fragmentation, depending on the reaction conditions and the substitution pattern of the dioxane ring. u-szeged.hu These transformations underscore how the structure of the diol is embedded and reflected in the reactivity of its derivatives.

Computational and Theoretical Studies on 1,3 Decanediol

Quantum Chemical Calculations for Molecular Interactions and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules. These calculations can elucidate the energetics of both intramolecular and intermolecular interactions, such as hydrogen bonding, which is a defining characteristic of diols.

Thermochemical studies on a series of ω-alkanediols, including 1,10-decanediol (B1670011), have utilized high-level ab initio calculations to determine their gas-phase standard molar enthalpies of formation. researchgate.net For instance, calculations at the G3(MP2)//B3LYP level of theory provide results that are in good agreement with experimental data obtained from combustion calorimetry. researchgate.net Such studies have confirmed that the enthalpy of a hydrogen bond in solid ω-alkanediols is approximately 27 kJ mol⁻¹. researchgate.net

Another area of investigation involves the use of integrated quantum mechanics/molecular mechanics (QM/QM) methods to efficiently study large systems. A multicentered QM/QM approach has been developed to analyze systems with multiple hydrogen bonds, such as a trimer complex of 1,10-decanediol and water. mst.edu This method allows for high-level calculations on specific reaction centers within a large molecular system, providing accurate dissociation energies for such complexes while significantly reducing computational cost. mst.edu The errors introduced by this multicentered approach compared to conventional QM/QM schemes are found to be negligible for properly selected model systems. mst.edu

The energetics of various ω-alkanediols from 1,6-hexanediol (B165255) to 1,10-decanediol have been comprehensively studied, yielding crucial data on their enthalpies of formation in the gaseous phase and enthalpies of atomization. researchgate.net These computational and experimental results are vital for building accurate thermochemical databases for diols. preprints.org

Table 1: Calculated and Experimental Thermochemical Data for 1,10-Decanediol

| Property | Method | Value (kJ/mol) |

|---|---|---|

| Gas-Phase Enthalpy of Formation | G3(MP2)//B3LYP | - |

| Enthalpy of Formation (g, 298.15 K) | Experimentally Derived | - |

| Enthalpy of Atomization (298.15 K) | Experimentally Derived | - |

| Enthalpy of Hydrogen Bond (solid) | Experimentally Derived | ~27 |

Note: Specific numerical values from the cited sources require direct access to the full publications.

Density Functional Theory (DFT) Applications in Decanediol Systems

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a range of properties in medium to large molecular systems, including those involving decanediols. crimsonpublishers.comjmchemsci.com

DFT has been employed to investigate the adsorption mechanism of diols on inorganic surfaces, which is critical for applications in catalysis and materials science. psu.edu A comprehensive study on the adsorption of aliphatic and aromatic diols on a titanium dioxide (TiO₂) surface revealed that for 1,2-decanediol (B1670173), a non-dissociative bidentate adsorption is more stable than a dissociative one. psu.edu This finding is significant as the dissociative mechanism is often favored for other chemical anchors. psu.edu Such DFT calculations provide fundamental insights into how these molecules interact with and functionalize semiconductor surfaces. psu.edu

In the field of quantitative structure-toxicity relationship (QSTR) modeling, conceptual DFT has been used to calculate descriptors for various aliphatic compounds, including 1,2-decanediol and 1,10-decanediol. arxiv.org Parameters like global and local electrophilicities, derived from DFT calculations, can be used to build models that predict the toxicity of these chemicals. arxiv.org

Furthermore, DFT calculations are integral to understanding reaction mechanisms. For example, the catalytic amination of primary alcohols, including 1,2-decanediol, using ammonia (B1221849) has been studied with DFT to elucidate the probable reaction pathway. nih.gov In polymer chemistry, a theoretical study on poly(diol-co-citrate) polyesters, which can be synthesized using diols like 1,10-decanediol, utilized DFT for geometrical optimizations and reactivity calculations. researchgate.net The B3LYP hybrid functional is a popular choice in these studies for its reliability in predicting geometries and energetic properties of drug-like and organic molecules. crimsonpublishers.commdpi.com

Table 2: Selected DFT Applications in Decanediol-Related Systems

| Application Area | System Studied | DFT Functional Used | Key Insight |

|---|---|---|---|

| Surface Adsorption | 1,2-decanediol on TiO₂ | - | Non-dissociative adsorption is more stable. psu.edu |

| QSTR Modeling | 1,2- and 1,10-decanediol | - | Calculation of electrophilicity as a toxicity descriptor. arxiv.org |

| Reaction Mechanisms | Amination of 1,2-decanediol | - | Elucidation of the catalytic cycle. nih.gov |

| Polymer Chemistry | Polydecanediol-co-citrate | M06-2X | Evaluation of process feasibility and molecular interactions. researchgate.net |

Note: Specific functionals were not always mentioned in the abstracts reviewed.

Molecular Dynamics Simulations of 1,3-Decanediol and Derived Architectures

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing insights into dynamic processes and the formation of complex architectures. nih.gov

MD simulations have been used to explore the adsorption of molecules on nanoparticle surfaces. One study investigated the surface adsorption of sebacic acid and 1,10-decanediol on iron oxide (Fe₃O₄) nanoparticles, revealing the nature of interfacial interactions. doi.org Such simulations are crucial for designing and understanding the stability of coated nanoparticles for various applications, including in biomedicine. researchgate.net

In polymer science, MD simulations help in understanding the structure-property relationships of materials derived from diols. For instance, coarse-grained MD simulations have been performed on biobased polyesters synthesized from diols of varying chain lengths (from C3 to C12). ambeed.com These simulations successfully demonstrated the crystallization of the materials upon cooling from a melt and replicated the experimental observation of decreasing crystallization temperature with an increasing ester-to-methylene ratio. ambeed.com This modeling approach allows researchers to track the growth of crystalline domains and understand how the inclusion of ester groups, derived from diols like decanediol, affects the crystallization process. ambeed.com The combination of cryo-electron tomography and atomistic MD simulations has also been used to derive the complex architecture of biological structures. nih.gov

Predictive Modeling for Diol-Derived Polymers and Materials

Predictive modeling, often leveraging machine learning and other computational techniques, is becoming indispensable in materials science for accelerating the discovery and design of new materials. researchandmarkets.comwikipedia.org

In the context of polymers derived from diols, predictive modeling plays a significant role. For bio-based diacrylates, such as those derived from 1,10-decanediol, predictive modeling and high-throughput screening are used to accelerate the discovery of new formulations. researchandmarkets.com These models can help tailor properties like crosslink density, cure kinetics, and durability for applications in advanced adhesives and coatings. researchandmarkets.com

Furthermore, machine learning models are being developed to predict the environmental fate of polymers. A model informed by a meta-analysis of structure-biodegradation relationships has been created to predict polymer biodegradation in aquatic environments. acs.org The dataset for building such models includes polyesters synthesized from various diols, including 1,10-decanediol. acs.org These predictive tools are essential for designing new, more sustainable polymers. Kinetic modeling is another critical tool, used for process optimization and intensification in the synthesis of bioderived polyesters. mdpi.com

Biochemical and Biological Research Intersections with 1,3 Decanediol

Investigation of Metabolic Pathway Involvement of Decanediols in Biological Systems

The metabolic processes involving diols, including decanediols, are a subject of ongoing research, with studies indicating their integration into central metabolic pathways in various organisms. ontosight.ai Generally, the metabolism of diols commences with the oxidation of a hydroxyl group, which converts the diol into an aldehyde or ketone. ontosight.ai These intermediates can then be channeled into fundamental metabolic pathways such as glycolysis, the citric acid cycle, or amino acid degradation pathways for energy production or biosynthesis. ontosight.ainih.gov

In microorganisms like E. coli, biosynthetic pathways for various diols have been engineered, often starting from readily available precursors like glucose or amino acids. nih.gov For instance, research has demonstrated the possibility of establishing bio-pathways for diverse diols by combining oxidative and reductive formations of hydroxyl groups. nih.govresearchgate.net While much of the specific research has focused on shorter-chain diols, the principles can be extended to longer-chain diols like decanediols. One study explored the amination of alcohols, including 1,10-decanediol (B1670011), in E. coli, providing insights into metabolic pathways for biosynthesis. sigmaaldrich.com

Furthermore, specific isomers of decanediol have been identified as products of unique metabolic activities. For example, fermentation processes can produce specific unsaturated fatty diols, such as 5-(Z)-dodecene-1,3-diol, as a result of a distinctive fatty acid metabolism. google.com The metabolism of diols is not limited to energy production; it can also be part of detoxification processes for certain harmful substances. ontosight.ai The dysregulation of metabolic pathways connected with cis-diols, a class of compounds that includes certain diol configurations, has been implicated in various diseases, highlighting the importance of understanding their metabolic fate. rsc.org

Table 1: General Steps in Diol Metabolism

| Step | Description | Relevant Pathways |

|---|---|---|

| Oxidation | The initial step often involves the oxidation of one of the hydroxyl (-OH) groups, a reaction typically catalyzed by alcohol dehydrogenase enzymes. ontosight.ai | - |

| Conversion | The resulting aldehyde or ketone is converted into various intermediate compounds. ontosight.ai | Glycolysis, Citric Acid Cycle, Pentose Phosphate Pathway. ontosight.ai |

| Utilization | The intermediates are used by the cell for energy production (ATP), as building blocks for biosynthesis (sugars, amino acids), or are further metabolized for excretion. ontosight.ai | Oxidative Phosphorylation, Biosynthetic Pathways. ontosight.ai |

Exploration of Immunomodulatory Effects of Diol-Derived Constructs

Research has ventured into creating constructs derived from diols to modulate the immune system. A notable example involves the use of 1,10-decanediol to synthesize polymeric microparticles for the sustained release of alpha-ketoglutarate (B1197944) (aKG), a key metabolite in the TCA cycle. medchemexpress.comnih.gov These diol-derived microparticles, termed paKG MPs, have demonstrated significant immunomodulatory effects on dendritic cells (DCs), which are crucial for initiating immune responses. medchemexpress.comnih.gov

When associated with DCs, these paKG MPs were found to modulate the intracellular metabolic profile of the cells, leading to a decrease in glycolysis and mitochondrial respiration in vitro. medchemexpress.comnih.gov These metabolic shifts resulted in the modulation of Major Histocompatibility Complex II (MHC-II) and CD86 expression on the surface of DCs. medchemexpress.comnih.gov Furthermore, the treatment altered the frequency of different T cell populations, including regulatory T cells (Tregs) and T-helper cells (Th1/Th2/Th17) in vitro. medchemexpress.comnih.gov This suggests that diol-based delivery systems can be engineered to create an immunosuppressive cellular phenotype. nih.gov

The principle of using bioactive molecules to modulate immune pathways is a broad area of research. pensoft.netfrontiersin.org For instance, other strategies to induce immune tolerance involve the use of immune-inhibitory molecules like CTLA4-immunoglobulin (CTLA4-Ig), which highlights the therapeutic potential of modulating T-cell co-stimulation. nih.gov The development of diol-derived constructs for immunomodulation fits within this larger effort to create materials that can interact with and control immune cell function for therapeutic benefit. medchemexpress.comfrontiersin.org

Table 2: Immunomodulatory Effects of 1,10-Decanediol-Derived Microparticles (paKG MPs) on Dendritic Cells (DCs)

| Effect | Observation | Reference |

|---|---|---|

| Metabolic Reprogramming | Decreased glycolysis and mitochondrial respiration in DCs. medchemexpress.comnih.gov | medchemexpress.com, nih.gov |

| Surface Marker Modulation | Altered expression of MHC-II and CD86 on DCs. medchemexpress.comnih.gov | medchemexpress.com, nih.gov |

| T-Cell Differentiation | Changed the frequency of regulatory T cells (Tregs) and T-helper (Th1/2/17) cells in vitro. medchemexpress.comnih.gov | medchemexpress.com, nih.gov |

| Intracellular Metabolites | Caused significant changes in 113 out of 299 analyzed metabolites, affecting pathways like glutamate (B1630785) and arginine metabolism. nih.gov | nih.gov |

Evaluation of Biological Activities and Signaling Roles of Decanediol Isomers

Different isomers of decanediol exhibit a range of biological activities and can participate in cellular signaling. The structural arrangement of atoms in isomers can lead to vastly different biological properties and functions. google.comlibretexts.org

One of the well-documented activities of decanediol isomers is their role as biological nitrification inhibitors (BNIs). wikipedia.org Specifically, 1,9-decanediol, which can be released from rice roots, has been shown to inhibit soil nitrification by blocking the ammonia (B1221849) monooxygenase (AMO) pathway of ammonia-oxidizing bacteria. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net This activity helps reduce nitrogen loss from agricultural soils. wikipedia.org Beyond its effect on microbes, 1,9-decanediol has also been reported to act as a signaling molecule in plants. researchgate.netkronzucker.org Studies have shown that it can promote primary and lateral root growth in Arabidopsis, with evidence suggesting the involvement of abscisic acid (ABA) and auxin signaling pathways. researchgate.netkronzucker.org

Other decanediol isomers have demonstrated different biological effects. For example, 1,2-decanediol (B1670173) is recognized for its anti-inflammatory and antioxidant properties. chemicalbook.comresearchgate.net Research on keratinocytes has shown that 1,2-decanediol can mitigate the effects of lipopolysaccharide (LPS)-induced cell damage. researchgate.netmdpi.com Furthermore, decanediol has been noted for its antibacterial action, particularly against Cutibacterium acnes, a bacterium implicated in acne. eucerin.com This has led to its inclusion in topical preparations. The stereochemistry of diols is crucial, as different isomers of chiral molecules can exhibit marked differences in their biological activities, including pharmacology and toxicology. google.com

Table 3: Summary of Biological Activities of Decanediol Isomers

| Isomer | Biological Activity/Signaling Role | Organism/System Studied | Reference |

|---|---|---|---|

| 1,9-Decanediol | Biological Nitrification Inhibitor (BNI). wikipedia.orgresearchgate.netresearchgate.net | Soil microorganisms, Rice. wikipedia.orgresearchgate.netresearchgate.net | wikipedia.org, researchgate.net, researchgate.net |

| Promotes root growth via ABA and auxin signaling. researchgate.netkronzucker.org | Arabidopsis. researchgate.netkronzucker.org | researchgate.net, kronzucker.org | |

| 1,2-Decanediol | Anti-inflammatory and antioxidant agent. chemicalbook.comresearchgate.net | Human keratinocytes. researchgate.net | chemicalbook.com, researchgate.net |

| Decanediol (unspecified) | Antibacterial action against Cutibacterium acnes. eucerin.com | In vitro data. eucerin.com | eucerin.com |

| 1,10-Decanediol | Functions as an inhibitor of soil nitrification. wikipedia.org | Soil microorganisms. wikipedia.org | wikipedia.org |

Advanced Analytical Methodologies for 1,3 Decanediol Research

Spectroscopic Characterization of 1,3-Decanediol and its Derivatives (e.g., NMR, FTIR, IR)

Spectroscopic techniques are fundamental tools for the structural analysis of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise structure of this compound and its derivatives.

¹H NMR: In the proton NMR spectrum of a diol, the protons attached to the carbons bearing hydroxyl groups (CH-OH) and the hydroxyl protons themselves (-OH) exhibit characteristic chemical shifts. For instance, in polyesters derived from diols, the methylene (B1212753) protons adjacent to the ester oxygen typically appear around δ = 3.59 ppm. researchgate.net For polyacetals derived from 1,10-decanediol (B1670011), the protons of the methylene groups next to the oxygen (O-CH₂) show a triplet at approximately 3.52 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. In a derivative like 1-phenyldecane-1,3-dione, the precursor to 1-phenyl-1,3-decanediol, carbonyl carbons are observed around 200 ppm. For a polyacetal of 1,10-decanediol, the carbons of the methylene groups adjacent to the oxygen (O-CH₂) resonate at approximately 67.8 ppm.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: IR and FTIR spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.

Hydroxyl Group (-OH): A key feature in the IR spectrum of any diol, including this compound, is the presence of a broad absorption band in the region of 3400–3600 cm⁻¹, which corresponds to the O-H stretching vibration. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2800–3000 cm⁻¹ range. For example, in polyesters made from decanediol, peaks around 2858 and 2929 cm⁻¹ correspond to the symmetrical stretching of -CH₂ groups. researchgate.net

C-O Stretching: The C-O stretching vibrations for alcohols are found in the 1000–1300 cm⁻¹ region. mdpi.com

Derivatives: In derivatives like polyesters, a strong, sharp absorption band appears around 1730 cm⁻¹ due to the ester carbonyl group (C=O) stretching. mdpi.comresearchgate.net

Below is a table summarizing typical spectroscopic data for diols and their derivatives.

| Technique | Functional Group | Typical Absorption Range / Chemical Shift | Reference Compound Example |

| FTIR/IR | O-H Stretch | 3400–3600 cm⁻¹ (broad) | Poly(decanediol-co-tricarballylate) mdpi.com |

| FTIR/IR | C-H Stretch (Aliphatic) | 2800–3000 cm⁻¹ | Poly(carbonate-urethane-urea)s |

| FTIR/IR | C=O Stretch (Ester) | ~1730 cm⁻¹ | Poly(decanediol-co-tricarballylate) mdpi.com |

| ¹H NMR | -CH₂-O- (in polyacetal) | ~3.52 ppm | 1,10-decanediol polyacetal |

| ¹H NMR | -CH₂-O- (in polyester) | ~3.59 ppm | Decanediol-sebacic acid polyester (B1180765) researchgate.net |

| ¹³C NMR | -CH₂-O- (in polyacetal) | ~67.8 ppm | 1,10-decanediol polyacetal |

Chromatographic Separation and Quantification Techniques (e.g., GC, GPC)

Chromatography is essential for separating this compound from reaction mixtures, quantifying its concentration, and determining the molecular weight of its polymeric derivatives.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is well-suited for the analysis of diols like decanediol isomers. For instance, a method using ultrasonic extraction combined with GC has been developed for the determination of 1,9-decanediol in soil samples. epa.gov The selection of the column, inlet temperature, and detector temperature are critical parameters for achieving optimal separation. epa.gov Correlation gas chromatography has been used to study the vaporization enthalpies of a series of α,ω-alkanediols, including 1,10-decanediol. acs.orgresearchgate.net While a specific retention time for this compound is not detailed in the provided sources, the Kovats retention index for the related 1,2-decanediol (B1670173) on a standard non-polar column is reported as 1419, indicating its elution behavior relative to n-alkanes. nih.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. In the context of this compound research, GPC is used to characterize the polymers and elastomers synthesized from it and other diols. For example, the molecular weight of poly(decanediol-co-tricarballylate) prepolymers was determined using a GPC system equipped with a refractive index detector. mdpi.com Similarly, GPC has been employed to characterize various aliphatic polyesters, confirming high weight average molecular weights often exceeding 60,000 g/mol . researchgate.net

The table below outlines the application of these chromatographic techniques in the study of decanediols and their derivatives.

| Technique | Application | Key Parameters / Information Obtained | Example |

| Gas Chromatography (GC) | Separation and quantification of diols | Retention time, peak area, Kovats index | Determination of 1,9-decanediol in soil epa.gov |

| Gel Permeation Chromatography (GPC) | Molecular weight determination of polymers | Weight average molecular weight (Mw), number average molecular weight (Mn), polydispersity index (PDI) | Characterization of poly(1,10-decanediol) based polyesters and polyurethanes mdpi.comresearchgate.netoup.com |

Advanced Structural Elucidation Methods for Novel this compound Compounds (e.g., X-ray Diffraction for Crystalline Forms)

For unambiguous structural confirmation, especially for novel compounds or new crystalline forms, advanced methods are required.

X-ray Diffraction (XRD): X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound or its derivatives can be prepared as single crystals, single-crystal X-ray diffraction can provide the exact molecular structure, including bond lengths, bond angles, and stereochemistry. For polycrystalline or powdered samples, techniques like Glancing Incidence X-ray Diffraction (GIXD) can be used. GIXD has been successfully applied to determine the bulk crystal structure of a series of 1,ω-alkanediols (from 1,10- to 1,13-decanediol) from powdered samples. mdpi.com Studies on alkanediols adsorbed on graphite (B72142) have also utilized X-ray diffraction to investigate the structure of the resulting monolayers, revealing that molecules like 1,10-decanediol adopt an all-trans conformation. acs.org The use of X-ray crystallography has also been highlighted as a method to validate the identity of isomers, such as 1-phenyl vs. 3-phenyl derivatives of diketones.

Emerging Research Frontiers for 1,3 Decanediol

Sustainable Production and Bio-Refinery Integration of 1,3-Decanediol

The shift towards a bio-based economy has spurred research into sustainable methods for producing chemicals traditionally derived from fossil fuels. For this compound, microbial fermentation is at the forefront of these efforts, offering a pathway to production from renewable feedstocks.

Microbial Fermentation: A significant breakthrough in this area involves the use of recombinant microorganisms engineered to produce 1,3-fatty diols. csjmu.ac.in Research has demonstrated that a host microorganism can be genetically modified to produce a range of 1,3-fatty diols, including this compound, from simple carbon sources in a fermentation broth. csjmu.ac.in This is achieved by introducing nucleic acid sequences that encode for specific enzymatic activities.

The core of this bio-catalytic process relies on a recombinant microorganism that includes genes encoding for a polypeptide with thioesterase activity and a polypeptide with carboxylic acid reductase activity. csjmu.ac.in This engineered metabolic pathway enables the in vivo conversion of renewable feedstocks into the desired 1,3-diol. One of the notable outcomes of this microbial production method is the high enantiomeric enrichment of the (R)-enantiomer, which demonstrates the high selectivity of the enzymes within the native fatty acid biosynthesis machinery of the host organism, such as E. coli. csjmu.ac.in

Bio-Refinery Integration: The concept of a biorefinery involves the integrated processing of biomass to produce a spectrum of products, including fuels, chemicals, and materials, thereby maximizing the value of the feedstock. ieabioenergy.comkowi.de The production of this compound via fermentation is well-suited for integration into such a system. Lignocellulosic biomass, the most abundant non-edible biomass, can be broken down into sugars like glucose, which then serve as the primary feedstock for the engineered microbes. acs.org

Rational Design of Functional this compound Architectures for Targeted Applications

Beyond sustainable synthesis, a major research frontier is the use of this compound as a building block for creating novel polymers and functional materials. The rational design of these architectures allows for the tailoring of material properties for specific, high-value applications. While much of the published research focuses on similar diols like 1,10-decanediol (B1670011), the principles are directly applicable to this compound.

Polymer Synthesis: this compound can serve as a monomer in the synthesis of various polyesters. By reacting with dicarboxylic acids, it can form the basis of new polyester (B1180765) chains. The specific structure of this compound, with its hydroxyl groups at the 1 and 3 positions and a pendant alkyl chain, can impart unique properties such as flexibility and altered crystallinity compared to more linear diols. For instance, studies on copolyesters using diols like 1,3-propanediol (B51772) and 1,10-decanediol with biomass-derived acids show that varying the diol structure significantly impacts the thermal properties, such as the glass transition temperature (Tg), of the resulting polymer. gmi-inc.com This allows for the design of both amorphous and semi-crystalline polyesters. gmi-inc.com

The synthesis of bio-based polyesters from diols is an active area of research, with methods like melt polycondensation being employed to create high-molecular-weight polymers. acs.org These polyesters are being investigated for a wide range of applications, from coatings to biodegradable elastomers for biomedical use. ieabioenergy.com

Functionalization for Advanced Materials: The hydroxyl groups of this compound provide reactive sites for chemical modification, enabling the creation of functional architectures. A common strategy is the conversion of the diol into a dimethacrylate, which can then be used as a crosslinking agent in polymer networks. For example, 1,10-decanediol dimethacrylate is used to enhance the mechanical strength and thermal stability of materials for applications like dental composites and high-performance plastics. csjmu.ac.in

Furthermore, functionalization can be used to create materials with specific end-of-life properties, such as chemical recyclability. Research into recyclable polymers often involves designing monomers that can be easily polymerized and then depolymerized back to their original form, a concept that could be applied to polymers derived from this compound. researchgate.net The ability to introduce functional groups also opens the door to creating "smart" materials that respond to external stimuli, a growing area in materials science.

Interdisciplinary Approaches in this compound Science and Engineering

The journey of this compound from a simple carbon source to a high-performance material requires a deeply interdisciplinary approach, combining expertise from biotechnology, chemistry, materials science, and chemical engineering.

A key example of this synergy is the development of sequential bio- and chemo-catalytic processes. nih.govbiorxiv.org In such a workflow, the first stage utilizes microbial or enzymatic catalysis to produce the chiral diol from a renewable feedstock under mild conditions. The subsequent stages then use chemical catalysts to convert the bio-derived diol into more complex molecules or polymers. nih.gov This hybrid approach leverages the high selectivity of biocatalysts and the broad applicability of chemocatalysts.

The development of such integrated processes necessitates collaboration between metabolic engineers, who design the microbial production strains, and process engineers, who optimize fermentation and downstream processing. nih.gov Furthermore, polymer chemists and materials scientists are essential for designing and characterizing the final products, ensuring they meet the performance requirements for targeted applications. ieabioenergy.comsun.ac.za This interdisciplinary collaboration is crucial for bridging the gap between initial biological production and final material application, ensuring that the entire value chain is efficient and sustainable.

Scale-up and Techno-Economic Viability Studies for this compound Synthesis and Application

For this compound to become a commercially viable platform chemical, its production must be scalable and economically competitive. This involves overcoming significant challenges in moving from laboratory-scale processes to industrial production. nih.govgenemod.net

Scale-Up Challenges: Scaling up microbial fermentation processes is a major hurdle. gmi-inc.comnih.gov Issues such as maintaining optimal aeration, agitation, and nutrient distribution in large bioreactors can significantly impact yield and productivity. gmi-inc.com Gradients in substrate concentration and dissolved oxygen can arise in large-scale fermenters, leading to metabolic stress on the microorganisms and reduced process efficiency. researchgate.net Furthermore, contamination control becomes more critical at larger volumes and over longer production times. gmi-inc.com Successful scale-up requires careful consideration of bioreactor design, process control, and risk management to mitigate potential issues like equipment failure or variable raw material quality. nih.gov

Techno-Economic Viability: The economic feasibility of producing bio-based chemicals like this compound is a central focus of current research. Techno-economic analyses (TEA) are used to model and evaluate the costs associated with the entire production process, from feedstock to purified product. acs.org These studies consistently identify several key cost drivers.

| Economic Driver | Description | Impact on Production Cost | Relevant Studies |

| Feedstock Cost | The price of the primary carbon source (e.g., glucose from corn or sugarcane). | A major contributor, often accounting for a significant portion of the total operating cost. Price can fluctuate based on agricultural markets. | csjmu.ac.inmdpi.com |

| Downstream Processing | The cost of separating and purifying the diol from the fermentation broth. | Can be very high, sometimes accounting for a substantial percentage of the total production cost, especially for high-purity applications. | csjmu.ac.inbiorxiv.org |

| Capital Investment (CAPEX) | The cost of building the production facility, including bioreactors and purification equipment. | A significant upfront cost that is amortized over the life of the plant. Scale plays a major role. | nih.govnih.gov |

| Utilities | The cost of energy (electricity, steam) and water required for the process. | A considerable operating expense, particularly for energy-intensive separation processes. | csjmu.ac.inresearchgate.net |

| Enzyme/Catalyst Cost | The cost of enzymes for saccharification or catalysts for chemical conversion steps. | Can be a notable operating cost, driving research into more efficient and reusable catalysts. | mdpi.com |

This table summarizes key economic drivers for bio-based chemical production, based on analyses of similar compounds like 1,3-propanediol and 2,3-butanediol (B46004).

For commodity biochemicals, the cost of the fermentation medium is a primary factor, whereas for higher-value products, recovery and purification costs can dominate. csjmu.ac.in Studies on analogous bio-based products like 1,3-propanediol and 2,3-butanediol show that achieving cost-competitiveness with petrochemical equivalents requires high fermentation titers (>150 g/L), high yields (>90%), and efficient downstream processing. biorxiv.orgacs.org The integration of production into existing biorefineries, such as sugar mills, is a promising strategy to reduce costs by utilizing existing infrastructure and co-product streams. acs.orgsun.ac.za Ultimately, the commercial success of this compound will depend on optimizing the entire process to minimize these costs and achieve a competitive market price. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Decanediol, and how can purity be validated?

- Methodology :

- Synthesis : High-pressure hydrogenation of corresponding diketones or diacids using catalysts like Raney nickel or palladium on carbon is a common approach. Alternative methods include microbial fermentation for chiral purity .

- Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates this compound from byproducts. Recrystallization in non-polar solvents (e.g., hexane) enhances purity .

- Validation : Gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirm structure and purity. Compare retention times and spectral data with NIST reference standards .

Q. How do the physicochemical properties of this compound compare to positional isomers like 1,10-Decanediol?

- Key Comparisons :

- Implications : Vicinal diols (e.g., this compound) exhibit distinct reactivity in oxidation and esterification due to steric and electronic effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity profiles of this compound?

- Case Analysis :

- Conflict : Some studies report low cytotoxicity (e.g., Ames test negative at 120 µg/plate ), while others note hepatic effects at higher doses.

- Resolution :

Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) across a concentration gradient (1–1000 µM) to identify thresholds.

Metabolite Screening : Use LC-MS to detect oxidative metabolites (e.g., ketones or carboxylic acids) that may contribute to toxicity .

Cross-Validation : Compare results with structurally analogous diols (e.g., 1,2-propanediol) to isolate compound-specific effects .

Q. How can computational models predict the regioselectivity of this compound in esterification reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Analyze electrostatic potential maps to identify nucleophilic sites.

- Kinetic Simulations : Apply transition state theory to model reaction pathways (e.g., favoring primary vs. secondary -OH esterification).

Q. What protocols ensure reproducibility in polymer synthesis using this compound as a monomer?

- Best Practices :

- Stoichiometric Control : Use anhydrous conditions and molecular sieves to prevent hydrolysis.

- Catalyst Screening : Test organocatalysts (e.g., DMAP) vs. metal-based catalysts (e.g., Sn(Oct)₂) for polycondensation efficiency.

- Characterization : Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) assess molecular weight and thermal stability .

Data Contradiction Analysis

Q. How to address discrepancies in the reported solubility of this compound in aqueous vs. organic phases?

- Hypothesis Testing :

- Variable Control : Test solubility under standardized conditions (25°C, 1 atm) using USP-grade solvents.

- pH Dependence : Measure solubility in buffered solutions (pH 3–10) to assess ionization effects.

- Literature Review : Cross-reference with studies on structurally similar diols (e.g., 1,5-pentanediol) to identify trends .

Safety and Handling Guidelines

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.